7-N-benzhydryl-1H-imidazo[4,5-b]pyridine-5,7-diamine;hydrochloride
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Overview
Description
7-N-benzhydryl-1H-imidazo[4,5-b]pyridine-5,7-diamine;hydrochloride is a compound that belongs to the class of imidazopyridines. Imidazopyridines are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties . This compound, in particular, has shown promise in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-N-benzhydryl-1H-imidazo[4,5-b]pyridine-5,7-diamine;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) under mild temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
7-N-benzhydryl-1H-imidazo[4,5-b]pyridine-5,7-diamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of phase transfer catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
7-N-benzhydryl-1H-imidazo[4,5-b]pyridine-5,7-diamine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-N-benzhydryl-1H-imidazo[4,5-b]pyridine-5,7-diamine;hydrochloride involves its interaction with specific molecular targets. It is known to modulate the activity of enzymes and receptors, thereby influencing various biochemical pathways. For instance, it may act as an inhibitor of certain kinases, leading to the suppression of cell proliferation in cancer .
Comparison with Similar Compounds
Similar Compounds
Rimegepant: Used for the treatment of migraines.
Telcagepant: Investigational drug for migraines.
Ralimetinib: Investigational agent for cancer and Proteus syndrome.
Miransertib: Investigational drug for Proteus syndrome.
Uniqueness
7-N-benzhydryl-1H-imidazo[4,5-b]pyridine-5,7-diamine;hydrochloride is unique due to its specific substitution pattern and the presence of the benzhydryl group, which may confer distinct biological activities compared to other imidazopyridine derivatives .
Properties
CAS No. |
37437-09-5 |
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Molecular Formula |
C19H18ClN5 |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
7-N-benzhydryl-1H-imidazo[4,5-b]pyridine-5,7-diamine;hydrochloride |
InChI |
InChI=1S/C19H17N5.ClH/c20-16-11-15(18-19(24-16)22-12-21-18)23-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-12,17H,(H4,20,21,22,23,24);1H |
InChI Key |
RSJPJVSGMIAYPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC3=CC(=NC4=C3NC=N4)N.Cl |
Origin of Product |
United States |
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